molecular formula C11H10N4O2S B2488479 N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide CAS No. 183305-49-9

N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide

Cat. No. B2488479
CAS RN: 183305-49-9
M. Wt: 262.29
InChI Key: WWMBDLBTHMHVSB-UHFFFAOYSA-N
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Description

"N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide" is a compound of interest in the field of heterocyclic chemistry, particularly within the context of thiadiazole derivatives. This compound, like its related thiadiazole analogs, is anticipated to possess a variety of biological activities, making its synthesis and characterization of significant interest.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves strategies such as cyclization reactions of thiosemicarbazides or the reaction of amidrazones with carboxylic acid derivatives. For instance, compounds similar to "this compound" have been synthesized through one-pot reactions involving sydnone intermediates, showcasing the versatility and efficiency of synthesizing thiadiazole derivatives (Latthe & Badami, 2007).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole derivatives and related compounds often employs techniques like X-ray crystallography, revealing intricate details about the crystal packing, molecular conformation, and intermolecular interactions. Studies have demonstrated the crystallization behavior and molecular structure of similar compounds, providing insights into their stability and molecular interactions (Willer et al., 2013).

Chemical Reactions and Properties

Thiadiazole derivatives participate in various chemical reactions, highlighting their reactivity and functional group transformations. These compounds can undergo nucleophilic substitution reactions, cycloaddition reactions, and can act as ligands in coordination chemistry. The specific chemical properties of "this compound" would depend on its functional groups, potentially allowing for further derivatization and application in synthesis (Kumar et al., 2012).

Physical Properties Analysis

The physical properties of a compound like "this compound" would include its solubility in various solvents, melting point, and crystalline form. These properties are crucial for determining its suitability for different applications, including pharmaceutical formulations. Density functional theory (DFT) studies provide valuable insights into the electronic structure, which can correlate with physical properties (Singh et al., 2019).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are influenced by their heterocyclic structure, which imparts certain electronic characteristics. These compounds typically exhibit good electron-accepting properties due to the presence of nitrogen atoms in the ring. Such properties can be explored through computational chemistry methods, including DFT, to understand their reactivity and potential as electron-accepting materials (Singh et al., 2019).

Scientific Research Applications

Synthesis and Chemistry

N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide and its derivatives have been extensively studied in the context of synthesizing various compounds with potential therapeutic applications. For instance, research has explored new synthetic routes to the antitumor drug temozolomide, highlighting the significance of intermediates like 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide in the process (Wang et al., 1997). Similarly, investigations into the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been conducted, indicating the potential of these compounds in cancer research (Hassan et al., 2014).

Antitumor Properties

The antitumor properties of compounds related to this compound have been a significant focus. Research on antitumor imidazotetrazines has revealed novel compounds with broad-spectrum antitumor agents, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which shows curative activity against certain leukemias (Stevens et al., 1984).

Antidiabetic Screening

The application in antidiabetic research is also evident. A study on the synthesis and in vitro antidiabetic screening of novel Dihydropyrimidine derivatives, including N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, has been conducted, showcasing the potential of these compounds in diabetes management (Lalpara et al., 2021).

Electronic Structure and Spectral Features

Furthermore, detailed structural, electronic, and spectroscopic studies of derivatives like 4-methylthiadiazole-5-carboxylic acid have been performed, providing insights into the electronic structure and spectral features of these compounds (Singh et al., 2019).

Biological Screening

The exploration of thiazole-5-carboxamide derivatives in biological screening also highlights the diverse applications of these compounds in medicinal chemistry, particularly in antimicrobial activities (Mhaske et al., 2011).

Safety and Hazards

The safety and hazards associated with “N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide” are not known. It’s always important to handle chemicals with appropriate safety measures .

properties

IUPAC Name

N-(4-carbamoylphenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-6-9(18-15-14-6)11(17)13-8-4-2-7(3-5-8)10(12)16/h2-5H,1H3,(H2,12,16)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBDLBTHMHVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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